molecular formula C18H34O B13965101 8-Octadecenal CAS No. 56554-94-0

8-Octadecenal

Cat. No.: B13965101
CAS No.: 56554-94-0
M. Wt: 266.5 g/mol
InChI Key: QFCPYPVPYDUYQU-UHFFFAOYSA-N
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Description

8-Octadecenal, also known as octadec-8-enal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond located at the eighth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Octadecenal can be synthesized through several methods. One common approach involves the partial oxidation of oleic acid, a fatty acid found in various animal and vegetable fats and oils. The reaction typically requires a catalyst, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure selective oxidation at the desired position .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octadecene in the presence of a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 8-Octadecenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Octadecenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

    Biology: Studies have shown its role in pheromone signaling in certain insect species.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor

Mechanism of Action

The mechanism of action of 8-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering various cellular responses. For example, in insects, it functions as a pheromone, influencing mating behavior and other physiological processes .

Comparison with Similar Compounds

Uniqueness: 8-Octadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in selective reactions and interact with specific biological targets, making it valuable in various applications .

Properties

CAS No.

56554-94-0

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-8-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,18H,2-9,12-17H2,1H3

InChI Key

QFCPYPVPYDUYQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCCC=O

Origin of Product

United States

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